molecular formula C18H15N7S B482413 1-{[6-(2-PHENYLETHYL)-[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZOL-3-YL]METHYL}-1H-1,2,3-BENZOTRIAZOLE CAS No. 825604-98-6

1-{[6-(2-PHENYLETHYL)-[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZOL-3-YL]METHYL}-1H-1,2,3-BENZOTRIAZOLE

Cat. No.: B482413
CAS No.: 825604-98-6
M. Wt: 361.4g/mol
InChI Key: CRNJMJIRRMJGNJ-UHFFFAOYSA-N
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Description

1-{[6-(2-PHENYLETHYL)-[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZOL-3-YL]METHYL}-1H-1,2,3-BENZOTRIAZOLE is a complex organic compound that belongs to the class of triazolo-thiadiazoles

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-{[6-(2-PHENYLETHYL)-[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZOL-3-YL]METHYL}-1H-1,2,3-BENZOTRIAZOLE typically involves the reaction of benzotriazole derivatives with triazolo-thiadiazole precursors. One efficient method involves a one-pot catalyst-free procedure at room temperature by reacting dibenzoylacetylene with triazole derivatives . This method yields the desired compound with excellent efficiency and purity.

Industrial Production Methods

Industrial production of this compound may involve scaling up the laboratory synthesis methods. The use of continuous flow reactors and optimization of reaction conditions such as temperature, pressure, and solvent choice can enhance the yield and reduce production costs.

Chemical Reactions Analysis

Types of Reactions

1-{[6-(2-PHENYLETHYL)-[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZOL-3-YL]METHYL}-1H-1,2,3-BENZOTRIAZOLE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.

    Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in anhydrous conditions.

    Substitution: Nucleophiles such as amines or thiols; reactions can be conducted in polar solvents like dimethyl sulfoxide (DMSO) or acetonitrile.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding sulfoxides or sulfones, while reduction can produce amines or alcohols.

Scientific Research Applications

1-{[6-(2-PHENYLETHYL)-[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZOL-3-YL]METHYL}-1H-1,2,3-BENZOTRIAZOLE has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-{[6-(2-PHENYLETHYL)-[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZOL-3-YL]METHYL}-1H-1,2,3-BENZOTRIAZOLE involves its interaction with specific molecular targets. In medicinal chemistry, it inhibits PARP-1 and EGFR, leading to the suppression of cancer cell proliferation . The compound’s structure allows it to bind effectively to these targets, disrupting their normal function and inducing cell death.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-{[6-(2-PHENYLETHYL)-[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZOL-3-YL]METHYL}-1H-1,2,3-BENZOTRIAZOLE is unique due to its specific combination of benzotriazole and triazolo-thiadiazole moieties, which confer distinct chemical and biological properties. Its dual inhibition of PARP-1 and EGFR makes it a promising candidate for anti-cancer therapies .

Properties

CAS No.

825604-98-6

Molecular Formula

C18H15N7S

Molecular Weight

361.4g/mol

IUPAC Name

3-(benzotriazol-1-ylmethyl)-6-(2-phenylethyl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

InChI

InChI=1S/C18H15N7S/c1-2-6-13(7-3-1)10-11-17-22-25-16(20-21-18(25)26-17)12-24-15-9-5-4-8-14(15)19-23-24/h1-9H,10-12H2

InChI Key

CRNJMJIRRMJGNJ-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)CCC2=NN3C(=NN=C3S2)CN4C5=CC=CC=C5N=N4

Canonical SMILES

C1=CC=C(C=C1)CCC2=NN3C(=NN=C3S2)CN4C5=CC=CC=C5N=N4

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-{[6-(2-PHENYLETHYL)-[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZOL-3-YL]METHYL}-1H-1,2,3-BENZOTRIAZOLE
Reactant of Route 2
Reactant of Route 2
1-{[6-(2-PHENYLETHYL)-[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZOL-3-YL]METHYL}-1H-1,2,3-BENZOTRIAZOLE
Reactant of Route 3
1-{[6-(2-PHENYLETHYL)-[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZOL-3-YL]METHYL}-1H-1,2,3-BENZOTRIAZOLE
Reactant of Route 4
1-{[6-(2-PHENYLETHYL)-[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZOL-3-YL]METHYL}-1H-1,2,3-BENZOTRIAZOLE
Reactant of Route 5
Reactant of Route 5
1-{[6-(2-PHENYLETHYL)-[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZOL-3-YL]METHYL}-1H-1,2,3-BENZOTRIAZOLE
Reactant of Route 6
Reactant of Route 6
1-{[6-(2-PHENYLETHYL)-[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZOL-3-YL]METHYL}-1H-1,2,3-BENZOTRIAZOLE

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